Pyridoxine-d3 HCl

Descripción general

Descripción

Pyridoxine-d3 Hydrochloride, also known as Pyridoxol-d3 Hydrochloride, is a stable isotope of Pyridoxine Hydrochloride . It is a water-soluble vitamin that plays an important role in the treatment of skin conditions such as roughness, sunburn, acne, and itch . It is present in many foodstuffs like yeast, liver, and cereals .

Synthesis Analysis

Pyridoxine-d3 Hydrochloride can be synthesized via a four-step reaction scheme using Pyridoxine Hydrochloride as the starting material . In one study, Pyridoxine HCl complexes were synthesized by reacting Pyridoxine HCl with metal chlorides at 60°C in a methanol-water mixture .Molecular Structure Analysis

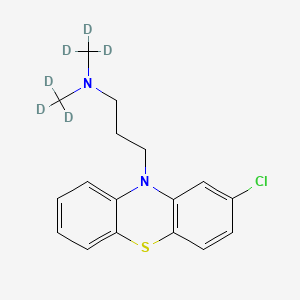

The molecular formula of Pyridoxine-d3 Hydrochloride is C8H8D3NO3 • HCl . It is a deuterated form of Vitamin B6 where C-2 methyl protons are replaced by deuterium .Chemical Reactions Analysis

In the context of chemical reactions, Pyridoxine HCl reacts with metal ions as a bidentate ligand via both phenolate oxygen and oxygen of the CH2OH group . It has been used in the synthesis of new Pyridoxine HCl mononuclear drug complexes of various metal ions .Physical And Chemical Properties Analysis

Pyridoxine-d3 Hydrochloride is a solid substance . It is soluble in water . The molecular weight is 208.7 g/mol .Aplicaciones Científicas De Investigación

Obesity Research

Pyridoxine-d3 HCl is used in obesity research. A study found that the plasma concentrations of pyridoxine (a form of vitamin B6) were significantly higher in an obese Emirati population compared to healthy volunteers . This suggests that Pyridoxine-d3 HCl could be used as a biomarker for obesity.

Vitamin B6 Metabolism

Pyridoxine-d3 HCl is used as an internal standard for the quantification of pyridoxine by GC- or LC-MS . This is important for understanding the metabolism of vitamin B6, which is involved in numerous critical metabolic reactions.

Cell Culture Media

Pyridoxine-d3 HCl has been used in cell culture media as a precursor to pyridoxal 5’-phosphate . This is important for cell growth and proliferation.

Chromatographic Methods

Pyridoxine-d3 HCl is used in the development of chromatographic methods for the determination of multivitamins . This is important for the quality control of pharmaceutical formulations.

Anti-Alzheimer Agents

Pyridoxine-d3 HCl is used in the design and synthesis of anti-Alzheimer agents . A series of multi-target natural product-pyridoxine based derivatives were designed, synthesized, and evaluated as anti-Alzheimer agents .

Osteoporosis Treatment

Pyridoxine-d3 HCl is used in the formulation of drugs for the treatment of osteoporosis . It is formulated together with ipriflavone, ascorbic acid, vitamin D3, and lysine as an adjuvant combination in osteoporosis .

Mecanismo De Acción

Target of Action

Pyridoxine-d3 HCl, also known as Pyridoxine-[D3] HCl (Vitamin B6-[D3]), is a derivative of Vitamin B6. The primary targets of this compound are various enzymes involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Mode of Action

Pyridoxine-d3 HCl acts as a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . When used for the treatment of ethylene glycol poisoning, pyridoxine is theorized to increase the formation of glycine, a nontoxic metabolite .

Biochemical Pathways

Three metabolic pathways for pyridoxal 5′-phosphate (PLP; the active form of Vitamin B6) are known: the de novo pathway, the salvage pathway, and the fungal type pathway . Most unicellular organisms and plants biosynthesize Vitamin B6 using one or two of these three biosynthetic pathways . Pyridoxine-d3 HCl, as a form of Vitamin B6, is involved in these pathways and affects the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

Pyridoxine-d3 HCl is well absorbed and metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . The half-life of pyridoxine is 15 to 20 days . It is excreted in the urine as metabolites .

Result of Action

The molecular and cellular effects of Pyridoxine-d3 HCl’s action are primarily related to its role as a coenzyme in various biochemical reactions. It is involved in the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) . It is used medically for the treatment of vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .

Safety and Hazards

Direcciones Futuras

As an internal standard for the quantification of Pyridoxine, Pyridoxine-d3 Hydrochloride has potential applications in mass spectrometry . It has been used in cell culture media as a precursor to Pyridoxal 5’-phosphate , indicating its potential use in biological research and pharmaceutical applications.

Propiedades

IUPAC Name |

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.